butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
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Overview
Description
Butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is a complex organic compound with a unique structure that combines elements of butanedioic acid and a tetrahydrocarbazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate involves multiple steps, starting with the preparation of the tetrahydrocarbazole core. This can be achieved through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole is then subjected to further functionalization to introduce the trideuteriomethylamino group and the butanedioic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid: A simple dicarboxylic acid with similar structural features.
1,5-Pentanedioic acid: Another dicarboxylic acid with a longer carbon chain.
1,6-Hexanedioic acid: A dicarboxylic acid with an even longer carbon chain.
Uniqueness
Butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is unique due to the presence of the trideuteriomethylamino group and the tetrahydrocarbazole core. These features confer specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H25N3O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/i1D3;; |
InChI Key |
CUETXFMONOSVJA-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
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